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Compound of Interest

Compound Name: Methyl 4-bromobenzoate

Cat. No.: B139916 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 4-
bromobenzoate, a compound of interest in various fields of chemical research and

development. The following sections present the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data in a structured format, along with the experimental

protocols for data acquisition.

Spectroscopic Data Summary
The spectroscopic data for Methyl 4-bromobenzoate is summarized in the following tables,

providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectral Data of Methyl 4-bromobenzoate (CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.87 Doublet (d) 8.6 2H

Aromatic H

(ortho to -

COOCH₃)

7.55 Doublet (d) 8.6 2H
Aromatic H

(ortho to -Br)

3.87 Singlet (s) - 3H -OCH₃

Table 2: ¹³C NMR Spectral Data of Methyl 4-bromobenzoate (CDCl₃)

Chemical Shift (δ) ppm Assignment

165.7 C=O (Ester)

131.9 Aromatic CH

131.1 Aromatic CH

130.6 Aromatic C-Br

128.5 Aromatic C-COOCH₃

51.2 -OCH₃

Table 3: Infrared (IR) Spectral Data of Methyl 4-bromobenzoate

Wavenumber (cm⁻¹) Assignment

~3000 Aromatic C-H Stretch

~1720 C=O Ester Stretch (Strong)

~1600, ~1485 Aromatic C=C Bending

~1280, ~1100 C-O Ester Stretch

~1010 C-Br Stretch
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Table 4: Mass Spectrometry (MS) Data of Methyl 4-bromobenzoate

m/z Relative Intensity Assignment

214/216 Moderate
[M]⁺, Molecular ion peak

(presence of Br isotopes)

183/185 High [M - OCH₃]⁺

155/157 Moderate [M - COOCH₃]⁺

127 Low [C₇H₄O]⁺

76 Moderate [C₆H₄]⁺

Experimental Workflow Visualization
The logical workflow for the spectroscopic analysis of a chemical compound like Methyl 4-
bromobenzoate is illustrated in the diagram below.
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Caption: Workflow for the structural elucidation of Methyl 4-bromobenzoate.

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

¹H and ¹³C NMR Spectroscopy of a Solid Organic Compound

Sample Preparation:
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Approximately 5-10 mg of solid Methyl 4-bromobenzoate is accurately weighed and

dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃)

in a clean, dry vial.

The solution is then filtered through a pipette with a cotton or glass wool plug into a

standard 5 mm NMR tube to remove any particulate matter.

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Instrumentation and Data Acquisition:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

The instrument is locked onto the deuterium signal of the solvent and the magnetic field is

shimmed to achieve homogeneity.

For ¹H NMR, a standard pulse sequence is used with a spectral width typically from 0 to

12 ppm.

For ¹³C NMR, a proton-decoupled pulse sequence is employed with a spectral width of

approximately 0 to 220 ppm.

The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

Data Processing:

The acquired Free Induction Decay (FID) is processed using a Fourier transform.

The resulting spectrum is phased and baseline corrected.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

Tetramethylsilane, TMS, at 0 ppm).

FT-IR Spectroscopy of a Solid Organic Compound using the KBr Pellet Method

Sample Preparation:
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Approximately 1-2 mg of finely ground Methyl 4-bromobenzoate is mixed with 100-200

mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle.

The mixture is thoroughly ground to ensure a homogenous sample.

The powdered mixture is then transferred to a pellet die.

A hydraulic press is used to apply several tons of pressure to the die, forming a thin,

transparent pellet.

Instrumentation and Data Acquisition:

A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.

A background spectrum of a pure KBr pellet is first collected to account for any

atmospheric and instrumental variations.

The KBr pellet containing the sample is then placed in the sample holder of the

spectrometer.

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Processing:

The instrument's software automatically ratios the sample spectrum against the

background spectrum to produce a transmittance or absorbance spectrum.

The resulting spectrum is analyzed for characteristic absorption bands corresponding to

the functional groups present in the molecule.

Electron Ionization Mass Spectrometry of a Solid Organic Compound

Sample Introduction and Ionization:

A small amount of solid Methyl 4-bromobenzoate is introduced into the mass

spectrometer, typically via a direct insertion probe.

The sample is vaporized by heating under high vacuum.
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In the ion source, the gaseous molecules are bombarded with a high-energy electron

beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

The resulting positively charged ions are accelerated and passed through a mass analyzer

(e.g., quadrupole or time-of-flight).

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

A detector records the abundance of each ion at its specific m/z value.

Data Processing:

A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

The spectrum is analyzed to identify the molecular ion peak, which corresponds to the

molecular weight of the compound, and the fragmentation pattern, which provides

structural information. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) is also observed.

To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of Methyl 4-
bromobenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b139916#spectroscopic-data-nmr-ir-ms-for-methyl-4-
bromobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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